

In-Depth Technical Guide: Spectroscopic Data of 2-Amino-4-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-4-(trifluoromethyl)pyrimidine
Cat. No.:	B092195

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Amino-4-(trifluoromethyl)pyrimidine**. The information is curated for researchers, scientists, and professionals in drug development who require detailed structural and analytical information. This document presents available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols.

Physicochemical Properties

Property	Value
IUPAC Name	4-(trifluoromethyl)pyrimidin-2-amine ^[1]
Molecular Formula	C ₅ H ₄ F ₃ N ₃ ^[1]
Molecular Weight	163.10 g/mol ^[1]
CAS Number	16075-42-6 ^[1]
SMILES	C1=CN=C(N=C1C(F)(F)F)N ^[1]
InChIKey	NKOTXYPTXKUCDL-UHFFFAOYSA-N ^[1]

Spectroscopic Data

The following sections detail the available spectroscopic data for **2-Amino-4-(trifluoromethyl)pyrimidine**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the predicted and reported data for ^1H and ^{13}C NMR of **2-Amino-4-(trifluoromethyl)pyrimidine**.

^1H NMR (Proton NMR) Data

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
Data not available	-	-	-

^{13}C NMR (Carbon NMR) Data

Publicly available experimental ^{13}C NMR data for **2-Amino-4-(trifluoromethyl)pyrimidine** is limited. However, the existence of a ^{13}C NMR spectrum is noted in the PubChem database.[\[1\]](#) For reference, the spectrum of a structurally related compound, 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine, is available and may offer insights into the expected chemical shifts.[\[2\]](#)

Chemical Shift (δ ppm)	Assignment
Data not available	-

Infrared (IR) Spectroscopy

The existence of an FTIR spectrum for **2-Amino-4-(trifluoromethyl)pyrimidine** is documented, typically acquired using a KBr pellet.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	-	-

Mass Spectrometry (MS)

Mass spectrometry data, specifically from Gas Chromatography-Mass Spectrometry (GC-MS), is available for **2-Amino-4-(trifluoromethyl)pyrimidine**.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
Data not available	-	-

Experimental Protocols

While specific experimental protocols for the acquisition of the above data for **2-Amino-4-(trifluoromethyl)pyrimidine** are not detailed in the available literature, the following are general methodologies typically employed for similar compounds.

NMR Spectroscopy Sample Preparation and Acquisition

Sample Preparation:

- Dissolution: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-5 seconds.

- Spectral Width: 0-15 ppm.

¹³C NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans, depending on the sample concentration.
- Relaxation Delay: 2-10 seconds.
- Spectral Width: 0-220 ppm.

IR Spectroscopy Sample Preparation and Acquisition

KBr Pellet Method:

- Grinding: Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (GC-MS) Experimental Conditions

Gas Chromatography (GC):

- Column: A non-polar or medium-polarity capillary column is typically used.
- Injector Temperature: 250-280 °C.
- Oven Temperature Program: A temperature gradient is employed, for example, starting at 50 °C and ramping up to 280 °C.

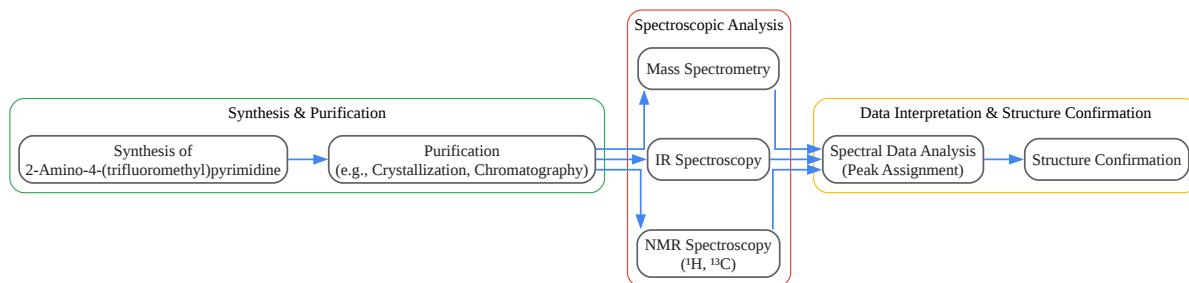
Mass Spectrometry (MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

- Mass Range: Scan from m/z 40 to 500.
- Ion Source Temperature: 200-250 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like **2-Amino-4-(trifluoromethyl)pyrimidine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This guide serves as a foundational resource for understanding the spectroscopic properties of **2-Amino-4-(trifluoromethyl)pyrimidine**. For definitive analysis, it is recommended to acquire spectra on purified samples using calibrated instrumentation.

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References

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